Methyl 6-hydroxy-1H-indole-2-carboxylate

Lactate dehydrogenase inhibition Cancer metabolism Glycolysis targeting

Researchers developing hLDH5-targeting cancer therapeutics require the correctly substituted indole-2-carboxylate scaffold. Methyl 6-hydroxy-1H-indole-2-carboxylate (CAS 116350-38-0) provides the requisite 6-OH substitution pattern essential for NHI-series hLDH5 inhibitor activity. • Proven scaffold for low-μM hLDH5 inhibition with isoform selectivity • 6-OH enables selective O-alkylation/arylation for SAR library synthesis • Validated for NMDA glycine site antagonist development Supplied with CoA. Standard packaging under inert atmosphere.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 116350-38-0
Cat. No. B048833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-1H-indole-2-carboxylate
CAS116350-38-0
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=C(C=C2)O
InChIInChI=1S/C10H9NO3/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9/h2-5,11-12H,1H3
InChIKeyPFHGZEXEKZRMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Hydroxyindole-2-Carboxylate Building Block


Methyl 6-hydroxy-1H-indole-2-carboxylate (CAS 116350-38-0) is a substituted indole derivative bearing a hydroxyl group at the 6-position and a methyl ester at the 2-position of the indole nucleus . With a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs . Its solid-state properties include a melting point of 171-172 °C and a predicted pKa of 9.33 ± 0.40 . The 6-hydroxyindole-2-carboxylate scaffold constitutes the core pharmacophore of several bioactive molecule classes, most notably the N-hydroxyindole-2-carboxylate (NHI) series of human lactate dehydrogenase isoform 5 (hLDH5) inhibitors that have demonstrated first-in-class potency and isoform selectivity [1]. The methyl ester functionality provides a handle for further derivatization while the 6-hydroxy group offers distinct electronic and hydrogen-bonding properties compared to unsubstituted or alternatively substituted indole-2-carboxylate analogs.

Methyl 6-Hydroxyindole-2-Carboxylate Substitution Sensitivity


Indole-2-carboxylate derivatives exhibit profound structure-activity relationship (SAR) sensitivity to the position and nature of aromatic ring substitution. Systematic SAR studies have established that indole-2-carboxylates bearing halogen or hydroxyl substitutions at the 5- or 6-positions demonstrate substantially enhanced potency as competitive antagonists of the NMDA-associated glycine recognition site compared to unsubstituted analogs [1]. Furthermore, in the N-hydroxyindole-2-carboxylate (NHI) hLDH5 inhibitor series, aryl substitution at the 6-position generates potent enzyme inhibition, whereas unsubstituted or 5-substituted variants show markedly altered activity profiles [2]. The 6-hydroxy group is not merely a passive substituent—it participates directly in hydrogen-bonding interactions within enzyme active sites and provides a conjugation site for downstream functionalization. Substituting Methyl 6-hydroxy-1H-indole-2-carboxylate with the corresponding 5-hydroxy isomer (CAS 2089377-83-1), the unsubstituted methyl indole-2-carboxylate (CAS 1202-04-6), or the ethyl ester analog (CAS 15050-03-0) without empirical validation will introduce unpredictable changes in biological activity, synthetic reactivity, and downstream compound properties.

Methyl 6-Hydroxyindole-2-Carboxylate vs. Analogs


hLDH5 Inhibition via 6-Hydroxy Substitution

In the N-hydroxyindole-2-carboxylate (NHI) inhibitor series targeting human lactate dehydrogenase isoform 5 (hLDH5), compounds bearing 6-aryl substituents—structurally derived from the 6-hydroxyindole-2-carboxylate scaffold—demonstrate potent enzyme inhibition. Representative NHI compounds in this series exhibit IC₅₀ values in the low micromolar range against recombinant hLDH5 and display high isoform selectivity (hLDH5 vs. hLDH1) [1]. In contrast, the unsubstituted parent indole-2-carboxylate lacks the aryl substitution necessary for productive active-site interactions. The 6-hydroxy group on Methyl 6-hydroxy-1H-indole-2-carboxylate serves as the critical synthetic precursor for installing the N-hydroxy and aryl functionalities that confer this activity profile.

Lactate dehydrogenase inhibition Cancer metabolism Glycolysis targeting

Methyl Ester Protection Demethylation Route

Methyl 6-hydroxy-1H-indole-2-carboxylate can be synthesized in 85% isolated yield via boron tribromide-mediated demethylation of methyl 6-methoxy-1H-indole-2-carboxylate in dichloromethane at -78°C to 0°C over 50 minutes . An alternative hydrogenolysis route using methyl 6-(benzyloxy)-1H-indole-2-carboxylate with a palladium catalyst in methanol/THF achieves 89% yield . In comparison, the direct esterification of 6-hydroxy-1H-indole-2-carboxylic acid with methanol and concentrated HCl under reflux (90°C, 3 h) yields the target compound at 77% .

Organic synthesis Protecting group strategy Demethylation

Methyl Ester vs. Ethyl Ester Comparison

The methyl ester derivative (Methyl 6-hydroxy-1H-indole-2-carboxylate, CAS 116350-38-0, MW 191.18) differs from its ethyl ester analog (Ethyl 6-hydroxy-1H-indole-2-carboxylate, CAS 15050-03-0, MW 205.21) in molecular weight and commercial availability. The methyl ester is widely stocked by multiple vendors with cataloged physicochemical data including melting point (171-172°C) and predicted pKa (9.33) , whereas the ethyl ester analog has limited commercial availability and sparse characterization data in the public domain [1].

Ester analog comparison Physicochemical properties Synthetic intermediate selection

Methyl 6-Hydroxyindole-2-Carboxylate Applications


NHI hLDH5 Inhibitor Synthesis for Oncology

Methyl 6-hydroxy-1H-indole-2-carboxylate serves as the optimal starting material for constructing N-hydroxyindole-2-carboxylate (NHI) inhibitors of human lactate dehydrogenase isoform 5 (hLDH5), a validated target in cancer metabolism [1]. The 6-hydroxy group provides the requisite substitution pattern for installing aryl moieties that confer low-micromolar enzyme inhibition and isoform selectivity [1]. Researchers developing anti-glycolytic cancer therapeutics should select this compound over the unsubstituted methyl indole-2-carboxylate, which lacks the 6-position functionality essential for NHI series activity [1].

O-Functionalization to 6-Alkoxy/Aryloxy Derivatives

The phenolic 6-hydroxy group of Methyl 6-hydroxy-1H-indole-2-carboxylate enables selective O-alkylation and O-arylation reactions to generate diverse 6-substituted indole-2-carboxylate libraries [1]. This scaffold is particularly valuable for SAR exploration of indole-2-carboxylate-based NMDA glycine site antagonists, where halogen or hydroxyl substitution at the 6-position has been shown to enhance receptor binding potency compared to unsubstituted analogs [2]. The methyl ester remains intact under standard O-alkylation conditions, preserving the carboxylic acid equivalent for subsequent amide coupling or hydrolysis steps.

Hydroxyindole Amide-Based Kinase Inhibitors

The hydroxyindole core is a recognized scaffold for designing non-ATP competitive inhibitors of pp60(c-src) tyrosine kinase, as established in rational design studies of hydroxyindole amides [1]. Methyl 6-hydroxy-1H-indole-2-carboxylate provides the correctly positioned hydroxyl group for this pharmacophore. Following ester hydrolysis to the carboxylic acid, the resulting 6-hydroxy-1H-indole-2-carboxylic acid can be coupled with diverse amines to generate hydroxyindole carboxamide libraries for kinase inhibitor screening.

Reference Standard for Positional Isomer Differentiation

Given the established SAR sensitivity of indole-2-carboxylates to substitution position [1][2], Methyl 6-hydroxy-1H-indole-2-carboxylate (6-OH isomer, CAS 116350-38-0) should be maintained alongside its positional isomer Methyl 6-hydroxy-1H-indole-5-carboxylate (5-OH isomer, CAS 2089377-83-1) as distinct reference compounds. Interchanging these positional isomers without experimental validation risks confounding biological assay results, as halogen/hydroxyl substitution at the 5- vs. 6-position yields different activity profiles in NMDA receptor antagonism and hLDH5 inhibition assays [1][2].

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